

Brepocitinib: A Comprehensive Technical Guide to its Pharmacokinetics and Bioavailability

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Compound of Interest

Compound Name: *Brepocitinib*

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Introduction

Brepocitinib (PF-06700841) is an orally administered small molecule that acts as a selective inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] These kinases are integral components of the JAK-STAT signaling pathway, which plays a crucial role in the immune system by mediating the signaling of various pro-inflammatory cytokines.[1] By inhibiting TYK2 and JAK1, **brepocitinib** effectively modulates the immune response, making it a promising therapeutic candidate for a range of autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, ulcerative colitis, and alopecia areata.[1][3] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and bioavailability of **brepocitinib**, summarizing key data from clinical studies and detailing the experimental methodologies employed.

Pharmacokinetic Profile of Brepocitinib

The pharmacokinetic properties of **brepocitinib** have been characterized through various clinical trials involving healthy volunteers and patient populations.[3][4] These studies have established a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.

Absorption

Brepocitinib is rapidly absorbed following oral administration, with the time to reach maximum plasma concentration (T_{max}) typically occurring within one hour.[3] The intestinal absorption of **brepocitinib** is essentially complete.[5]

Bioavailability

The absolute oral bioavailability of **brepocitinib** is approximately 75%, indicating a high fraction of the administered dose reaches systemic circulation.[5][6] Studies have shown that the fraction absorbed (F_a) is high, estimated at 106.9%.[5]

Distribution

Brepocitinib exhibits a considerable apparent volume of distribution (V_d/F), with typical values around 136 L, suggesting extensive distribution into tissues.[7][8] A population PK model in a broader patient population reported an apparent central volume of distribution (V_c/F) of 88.5 L.[4][9] **Brepocitinib** is not highly bound to plasma proteins, with a fraction unbound of 0.61.[3]

Metabolism

The elimination of **brepocitinib** is predominantly driven by hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[3] The major contributing enzymes are CYP3A4/5 (77%) and CYP1A2 (14%).[3][10] The parent drug, **brepocitinib**, is the most abundant circulating species in plasma, accounting for 47.8% of the total radioactivity.[3][10] A major, but pharmacologically inactive, monohydroxylated metabolite (M1) is also prominent, constituting 37.1% of the circulating radioactivity.[3][10]

Excretion

The primary route of elimination for **brepocitinib** and its metabolites is through renal excretion.[5] Following a single oral dose of radiolabeled **brepocitinib**, approximately 88.0% of the dose was recovered in the urine, with a smaller fraction (8.7%) found in the feces.[5][10] Unchanged **brepocitinib** accounts for a minor portion of the excreted dose in urine (less than 16%), highlighting the significance of metabolism in its clearance.[3][5]

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of **brepocitinib** derived from population pharmacokinetic analyses and dedicated ADME studies.

Parameter	Value	Population/Study Details
Absorption		
Absorption Rate Constant (k_a)	3.46 h ⁻¹	Population PK model in healthy volunteers and patients with psoriasis and alopecia areata.[7][8]
Absorption Lag Time (t_{lag})	0.24 hours	Observed with the oral tablet formulation in the same population PK model.[7][8]
Distribution		
Apparent Volume of Distribution (V_d/F)	136 L (60.5% CV)	Population PK model in healthy volunteers and patients with psoriasis and alopecia areata.[7][8]
Apparent Central Volume of Distribution (V_c/F)	88.5 L	Population PK model in healthy volunteers and patients with various immunoinflammatory diseases.[4][9]
Clearance		
Apparent Clearance (CL/F)	18.7 L/h (78% CV)	Population PK model in healthy volunteers and patients with psoriasis and alopecia areata.[7][8]
Apparent Clearance (CL/F)	17.5 L/h	Population PK model in a typical 70-kg non-Asian female patient.[4][9]
Elimination Half-Life ($t_{1/2}$)		
Single Dose	3.8–7.5 hours	Healthy volunteers and patients.[3]
Multiple Doses	4.9–10.7 hours	Healthy volunteers and patients.[3]

Bioavailability		
Absolute Bioavailability (F)	~75% (90% CI: 67.3, 82.8%)	Healthy male participants in a ¹⁴ C-microtracer study.[5][6]
Fraction Absorbed (Fa)	106.9%	Healthy male participants in a ¹⁴ C-microtracer study.[5]

CV: Coefficient of Variation; CI: Confidence Interval

Factors Influencing Brepocitinib Pharmacokinetics

Several factors have been identified to influence the pharmacokinetic profile of **brepocitinib**.

Effect of Food

The administration of **brepocitinib** with a high-fat meal has been shown to impact its absorption. A high-fat meal was associated with a 69.9% reduction in the absorption rate and a 28.3% decrease in the extent of absorption (relative bioavailability).[3][7][8] However, another analysis reported a more modest reduction in AUC (≈17.7%) and C_{max} (≈35.7%).[3] Despite these effects, it is generally recommended that **brepocitinib** can be taken with or without food. [3]

Pharmacokinetics in Different Populations

Population pharmacokinetic analyses have revealed some differences in **brepocitinib** disposition among different ethnic groups. Asian populations were found to have a 24.3% lower apparent clearance compared to non-Asian populations, leading to higher exposure.[3][7][8] Another study noted a 10% lower clearance in Asians.[4][9] Additionally, males were observed to have a 13% higher apparent central volume of distribution compared to females, independent of body weight.[4][9]

Dose Proportionality

Brepocitinib exhibits linear pharmacokinetics at doses below 100 mg.[3] However, at doses of 100-200 mg, there are more than dose-proportional increases in both exposure (AUC) and maximum concentration (C_{max}).[3] Nonlinear pharmacokinetics were observed at doses of 175 mg and above, with a 35.1% higher relative bioavailability at these higher doses.[3][7][8]

Experimental Protocols

The understanding of **brepocitinib**'s pharmacokinetics and bioavailability has been established through meticulously designed clinical studies. Below are the methodologies for key experiments.

Population Pharmacokinetic (PopPK) Analysis

- Objective: To characterize the pharmacokinetic profile of **brepocitinib** and identify factors influencing its variability in healthy volunteers and patients with various autoimmune diseases.
- Study Design: Data was pooled from multiple Phase 1 and Phase 2 clinical trials.^{[3][4]} These trials included single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy volunteers, as well as studies in patients with psoriasis, alopecia areata, psoriatic arthritis, ulcerative colitis, vitiligo, and hidradenitis suppurativa.^[4]
- Dosing: Oral doses of **brepocitinib** ranged from 1 mg to 200 mg as single doses and up to 175 mg once daily in multiple-dose regimens.^[4]
- Data Collection: A large number of plasma concentration samples (e.g., 8552 samples from 775 individuals in one analysis) were collected at various time points after drug administration.^{[4][9]}
- Data Analysis: Nonlinear mixed-effects modeling (e.g., using NONMEM software) was employed to develop a population pharmacokinetic model.^{[3][7][8]} The models were typically one- or two-compartment models with first-order absorption.^{[3][4]} Covariate analysis was performed to assess the impact of demographics (e.g., age, sex, race, body weight) and clinical characteristics on pharmacokinetic parameters.^{[3][4]}

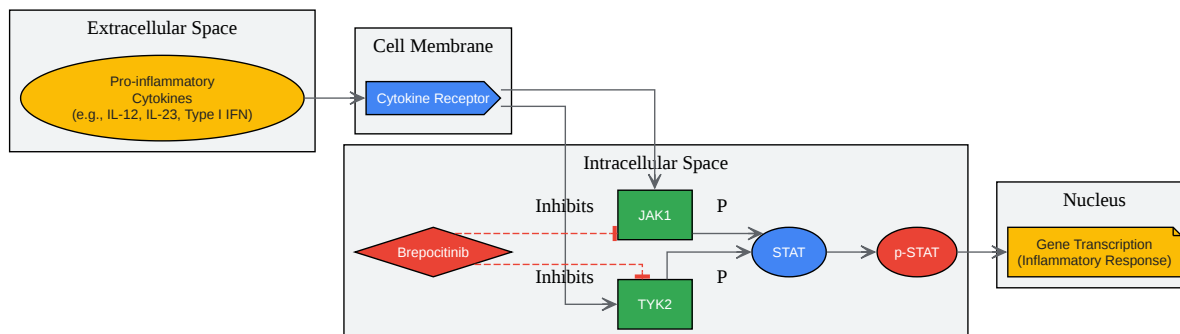
Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study using a ¹⁴C-Microtracer Approach

- Objective: To determine the mass balance, metabolic fate, and absolute bioavailability of **brepocitinib** in healthy male participants.^{[5][10]}

- Study Design: A Phase 1, open-label, non-randomized, two-period, single-dose study.[\[5\]](#)
- Participants: Healthy male volunteers.[\[5\]](#)[\[10\]](#)
- Methodology:
 - Period A (Mass Balance): Participants received a single oral 60 mg dose of ^{14}C -labeled **brepocitinib** (~300 nCi).[\[5\]](#)[\[10\]](#) Blood, urine, and feces were collected over a specified period to determine the total recovery of radioactivity.
 - Period B (Absolute Bioavailability): Participants received an unlabeled oral 60 mg dose of **brepocitinib** followed by an intravenous (IV) 30 μg microdose of ^{14}C -labeled **brepocitinib** (~300 nCi).[\[5\]](#) The simultaneous oral and IV administration of different labeled forms of the drug allows for the precise determination of absolute bioavailability by comparing the AUC from the oral and IV routes.
- Sample Analysis: Plasma, urine, and fecal samples were analyzed for total radioactivity using accelerator mass spectrometry (AMS).[\[10\]](#) Plasma samples were also analyzed for concentrations of **brepocitinib** and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizations

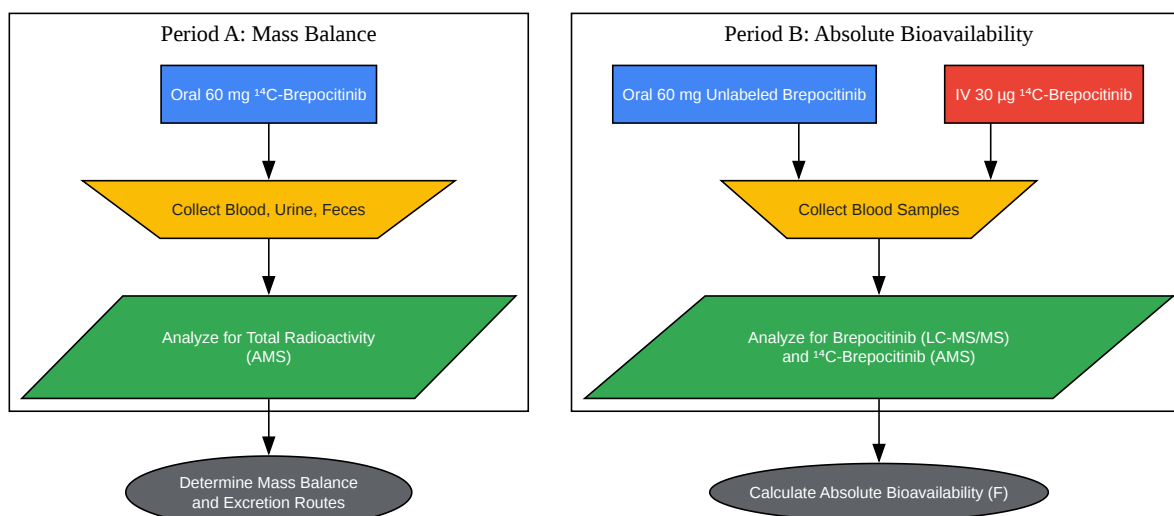
Signaling Pathway of Brepocitinib



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Caption: **Brepocitinib** inhibits the TYK2/JAK1 signaling pathway.

Experimental Workflow for the ^{14}C -Microtracer ADME Study



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Caption: Workflow of the two-period ^{14}C -microtracer ADME study.

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